Sigma-2 Receptor Binding Selectivity
In competitive radioligand displacement assays using rat PC12 cell membranes, (2S)-1-methyl-2-phenylpyrrolidine exhibited a binding affinity (Ki) of 90 nM for the sigma-2 receptor, while its affinity for the sigma-1 receptor (guinea pig brain membrane) was 9.3-fold lower (Ki = 841 nM) [1]. This contrasts with many sigma receptor ligands that show high nanomolar to sub-nanomolar affinity for sigma-1; for example, a series of N-benzylpiperazines reported in the literature demonstrated sigma-1 Ki values of 0.37–2.80 nM [2]. While this is a cross-study comparison and not a direct head-to-head evaluation, it highlights that (2S)-1-methyl-2-phenylpyrrolidine possesses a distinct selectivity profile favoring sigma-2 over sigma-1, a feature not universally shared by all sigma-active compounds.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-2: Ki = 90 nM; Sigma-1: Ki = 841 nM |
| Comparator Or Baseline | Representative sigma-1 selective ligands: Ki range = 0.37–2.80 nM |
| Quantified Difference | Sigma-2/sigma-1 selectivity ratio ≈ 9.3 for target compound; comparator ligands show sigma-1 preference by factors up to 50x |
| Conditions | Rat PC12 cell membranes (sigma-2); guinea pig brain membranes (sigma-1); radioligand: [3H]DTG |
Why This Matters
This sigma-2 vs. sigma-1 selectivity profile is meaningful for researchers developing sigma-2 targeted probes or evaluating off-target liability, and distinguishes this compound from sigma-1-preferring analogs.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776), Affinity data for (2S)-1-methyl-2-phenylpyrrolidine at sigma-2 and sigma-1 receptors, accessed 2026. View Source
- [2] Ten N-(3-phenylpropyl)-N'-benzylpiperazines: sigma-1 and sigma-2 receptor binding affinities, Bioorg. Med. Chem. Lett., 2001, 11, 1755-1758. View Source
